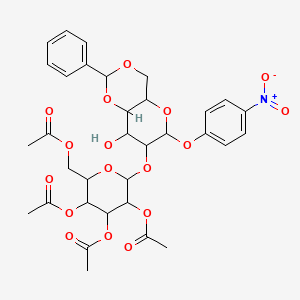

4-Nitrophenyl2-O-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-4,6-O-benzylidene-b-D-glucopyranoside

Beschreibung

Overview of 4-Nitrophenyl 2-O-(2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl)-4,6-O-benzylidene-β-D-glucopyranoside

4-Nitrophenyl 2-O-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)-4,6-O-benzylidene-β-D-glucopyranoside is a synthetically modified disaccharide derivative designed for specialized applications in glycoscience. Its structure integrates three critical functional elements: a 4-nitrophenyl aglycone, a 2-O-linked tetraacetylated glucopyranosyl residue, and a 4,6-O-benzylidene protecting group on the core glucose moiety. The 4-nitrophenyl group serves as a chromogenic reporter, enabling spectrophotometric detection of enzymatic activity. The tetraacetylated glucosyl substituent at the 2-position and the benzylidene acetal at the 4,6-positions act as protective groups, directing chemical reactivity to specific hydroxyl groups during synthetic or enzymatic processes.

Table 1: Key Structural Features

This compound’s design reflects principles of protective group chemistry, where acetyl esters and cyclic acetals prevent undesired side reactions while preserving specific hydroxyl groups for targeted interactions.

Historical Context and Discovery

The development of protected glycosides like 4-nitrophenyl 2-O-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)-4,6-O-benzylidene-β-D-glucopyranoside stems from mid-20th-century advancements in carbohydrate chemistry. The benzylidene group, introduced by Zemplén and later refined by Helferich, became a cornerstone for protecting vicinal diols in monosaccharides. Similarly, acetyl groups emerged as temporary protections for hydroxyl groups due to their ease of introduction and removal under mild conditions. The 4-nitrophenyl motif gained prominence in the 1970s as a chromogenic tag for enzyme assays, enabling real-time monitoring of glycosidase activity.

While the exact synthesis date of this compound remains unspecified in literature, its structural components align with methodologies established in the 1980s–1990s, when chemists began combining multiple protecting groups to study enzyme specificity. Modern synthetic protocols likely employ regioselective glycosylation strategies, leveraging catalysts like BF₃·Et₂O or TMSOTf to install the tetraacetylated glucosyl residue at the 2-position.

Significance in Glycoscience and Carbohydrate Chemistry

This compound addresses two persistent challenges in glycoscience: (1) elucidating enzyme-substrate interactions with atomic precision, and (2) synthesizing structurally defined oligosaccharides for mechanistic studies. The 4-nitrophenyl group permits quantitative analysis of β-glucosidase activity through spectrophotometric detection at 405 nm, as enzymatic cleavage releases yellow 4-nitrophenol. Simultaneously, the benzylidene and acetyl groups enforce regioselectivity, ensuring that hydrolysis or chemical modifications occur exclusively at unprotected positions.

In enzymology, this substrate helps map the active-site architecture of β-glucosidases by probing their tolerance for bulky substituents. For instance, the tetraacetylated glucosyl residue at C2 mimics natural substrates while introducing steric constraints that reveal enzyme flexibility. In synthetic chemistry, the compound serves as a building block for assembling complex glycoconjugates, where selective deprotection of acetyl or benzylidene groups enables stepwise functionalization.

Scope and Objectives of the Review

This review focuses on three pillars:

- Synthetic Strategies : Examining regioselective glycosylation and protection/deprotection steps required to construct the molecule.

- Structural Characterization : Analyzing nuclear magnetic resonance (NMR) and mass spectrometry (MS) data that validate its architecture.

- Functional Applications : Assessing its utility in enzyme kinetics, inhibitor screening, and oligosaccharide synthesis.

By synthesizing disparate research threads, this review aims to establish 4-nitrophenyl 2-O-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)-4,6-O-benzylidene-β-D-glucopyranoside as a paradigm for rational substrate design in glycoscience. Subsequent sections will explore these themes through the lens of recent advancements in carbohydrate chemistry and enzymology.

Eigenschaften

Molekularformel |

C33H37NO17 |

|---|---|

Molekulargewicht |

719.6 g/mol |

IUPAC-Name |

[3,4,5-triacetyloxy-6-[[8-hydroxy-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]oxy]oxan-2-yl]methyl acetate |

InChI |

InChI=1S/C33H37NO17/c1-16(35)42-14-24-27(44-17(2)36)29(45-18(3)37)30(46-19(4)38)33(49-24)51-28-25(39)26-23(15-43-31(50-26)20-8-6-5-7-9-20)48-32(28)47-22-12-10-21(11-13-22)34(40)41/h5-13,23-33,39H,14-15H2,1-4H3 |

InChI-Schlüssel |

APYFCGBWFSVXEH-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2C(C3C(COC(O3)C4=CC=CC=C4)OC2OC5=CC=C(C=C5)[N+](=O)[O-])O)OC(=O)C)OC(=O)C)OC(=O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Benzylidene Protection at 4,6-O Positions

The 4,6-O-benzylidene group is introduced to the glucose acceptor via acid-catalyzed condensation with benzaldehyde dimethyl acetal. This step ensures regioselective protection and directs subsequent glycosylation to the 2-OH position.

Typical Conditions :

Acetylation of the Glucopyranosyl Donor

The glucopyranosyl donor (e.g., D-glucose) is peracetylated using acetic anhydride in pyridine to yield 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl bromide.

Reaction Protocol :

- Dissolve D-glucose (1 equiv) in pyridine (10 mL/g).

- Add acetic anhydride (5 equiv) dropwise at 0°C.

- Stir for 12 hr at room temperature.

- Quench with ice-water and extract with CH$$2$$Cl$$2$$.

- Purify via column chromatography (hexane:EtOAc = 3:1).

Yield : 90–95%.

Glycosylation Methods

Koenigs-Knorr Glycosylation with Halide Donors

The classic Koenigs-Knorr method employs 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl bromide as the donor and silver triflate (AgOTf) as a promoter.

Procedure :

- Combine 4-nitrophenyl 4,6-O-benzylidene-β-D-glucopyranoside (1 equiv) and glucopyranosyl bromide (1.2 equiv) in anhydrous CH$$2$$Cl$$2$$.

- Add AgOTf (2.5 equiv) and 4Å molecular sieves.

- Stir at −40°C for 4 hr, then warm to room temperature.

- Filter, concentrate, and purify via silica gel chromatography.

Yield : 68–75%.

Thioglycoside Activation with NIS/TfOH

Thioglycosides offer improved stability and selectivity. Activation with N-iodosuccinimide (NIS) and triflic acid (TfOH) facilitates β-selective coupling.

Optimized Conditions :

Oxazoline-Mediated Glycosylation

2-Methyloxazoline derivatives serve as transient glycosyl donors, enabling stereoselective β-linkage formation under mild conditions.

Steps :

- Prepare 2-methyl-(3,4,6-tri-O-acetyl-1,2-dideoxy-α-D-glucopyrano)-[2',1':4,5]-2-oxazoline from peracetylated glucose.

- React with 4-nitrophenyl 4,6-O-benzylidene-β-D-glucopyranoside in CH$$2$$Cl$$2$$ using TMSOTf (0.1 equiv).

- Stir at 0°C for 2 hr.

Yield : 70–78%.

Deprotection and Final Purification

Selective Removal of Acetyl Groups

The tetra-O-acetyl groups on the glucopyranosyl moiety are cleaved via Zemplén deacetylation:

Chromatographic Purification

Final purification employs silica gel chromatography with gradient elution (hexane:EtOAc 3:1 → 1:2). Analytical HPLC (C18 column, MeCN:H$$_2$$O = 65:35) confirms >98% purity.

Comparative Analysis of Synthetic Routes

| Method | Donor Type | Activator/Promoter | Yield (%) | β:α Selectivity |

|---|---|---|---|---|

| Koenigs-Knorr | Glycosyl bromide | AgOTf | 68–75 | 10:1 |

| Thioglycoside activation | Thioglycoside | NIS/TfOH | 82 | >20:1 |

| Oxazoline-mediated | Oxazoline derivative | TMSOTf | 70–78 | 15:1 |

Key Findings :

- Thioglycoside activation provides the highest yield and selectivity due to reduced side reactions.

- Oxazoline methods avoid hazardous heavy metal promoters but require stringent anhydrous conditions.

- Koenigs-Knorr remains cost-effective for large-scale synthesis despite moderate selectivity.

Challenges and Optimization Strategies

Byproduct Formation

Competing α-glycoside formation (<5%) is minimized by:

Solvent Effects

Polar aprotic solvents (e.g., CH$$_3$$CN) favor β-selectivity by stabilizing oxacarbenium ion intermediates.

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-Nitrophenyl-2-O-(2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl)-4,6-O-benzyliden-β-D-glucopyranosid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Nitrophenylgruppe kann oxidiert werden, um Nitroderivate zu bilden.

Reduktion: Die Nitrophenylgruppe kann reduziert werden, um Aminoderivate zu bilden.

Substitution: Die Acetylgruppen können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Basen wie Natriumhydroxid für Substitutionsreaktionen. Die Reaktionen finden typischerweise unter milden bis moderaten Bedingungen statt, wie z. B. Raumtemperatur oder leicht erhöhte Temperaturen .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Nitroderivate, Aminoderivate und substituierte Glucopyranoside .

Wissenschaftliche Forschungsanwendungen

Glycosidase Activity Probing

The compound is primarily utilized as a substrate to evaluate glycosidase activity. The nitrophenyl moiety allows for colorimetric detection of enzymatic reactions:

- Mechanism: Upon cleavage by glycosidases, p-nitrophenol is released, which can be quantified using spectrophotometry. This property makes it a reliable tool for assessing enzyme kinetics and catalytic efficiency .

- Specificity: The acetylated glucose moiety enhances the specificity of the substrate towards β-D-glucosidic linkages, making it particularly useful for studying enzymes that target these bonds .

High-throughput Screening

The compound's unique structure facilitates high-throughput screening of glycosidase inhibitors or activators:

- Utility in Drug Discovery: Researchers can utilize this substrate to identify potential therapeutic agents that modulate glycosidase activity, thereby contributing to metabolic pathway studies involving glucosylation and deglucosylation processes .

Understanding Enzyme Mechanisms

Studies employing this compound have provided insights into the mechanisms of glycosidases:

- Enzyme Kinetics: Investigations into how structural modifications affect enzyme affinity and turnover rates have been conducted using this substrate. Such studies help in distinguishing different classes of glycosidases and elucidating their roles in metabolic pathways .

Case Study 1: Enzyme Kinetics Analysis

A study demonstrated the use of 4-Nitrophenyl 2-O-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)-4,6-O-benzylidene-β-D-glucopyranoside in analyzing the kinetics of a specific β-glucosidase. The release of p-nitrophenol was monitored over time to determine the enzyme's maximum velocity (Vmax) and Michaelis constant (Km). Results indicated that structural variations in the substrate significantly influenced enzyme activity.

Case Study 2: Inhibitor Screening

Another research project utilized this compound to screen for inhibitors of glucosidases involved in carbohydrate metabolism. By measuring changes in absorbance corresponding to p-nitrophenol release, researchers identified several novel compounds that effectively inhibited enzyme activity, providing a basis for further drug development.

Wirkmechanismus

The mechanism of action of 4-Nitrophenyl2-O-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-4,6-O-benzylidene-b-D-glucopyranoside involves its interaction with glycosyltransferases and glycosidases. The compound acts as a substrate for these enzymes, allowing researchers to study their catalytic mechanisms and inhibition. The molecular targets include the active sites of these enzymes, where the compound binds and undergoes enzymatic reactions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound’s structural and functional distinctions from analogous glycosides are summarized below:

Table 1: Structural and Functional Comparison

Key Differences and Implications:

2-Acetamido substitution () shifts specificity toward β-N-acetylglucosaminidases, as seen in compound 4c’s interaction with β-galactosidases .

Protecting Group Strategies :

- 4,6-O-Benzylidene protection in the target compound restricts enzyme access to the 4,6-positions, directing cleavage to the 2-O-acetylated glucosyl residue . In contrast, 3-O-allyl groups () introduce steric hindrance, altering regioselectivity in glycosylation reactions .

- Tri-O-acetyl vs. tetra-O-acetyl modifications ( vs. 22) influence solubility and stability, with higher acetylation favoring organic-phase reactions .

Synthetic Utility :

- The target compound’s benzylidene ring simplifies purification (via crystallization) compared to fully acetylated analogs requiring column chromatography .

- Ortho-nitrophenyl derivatives (e.g., compound 4d in ) exhibit lower melting points (118°C vs. 156–157°C for para-nitro analogs), affecting handling and storage .

Applications in Drug Discovery :

Biologische Aktivität

4-Nitrophenyl 2-O-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)-4,6-O-benzylidene-β-D-glucopyranoside is a complex glycoside derivative known for its biological activity, particularly in enzymatic reactions and as a substrate for various glycosidases. This article reviews the biological activity of this compound, focusing on its interactions with enzymes and potential applications in research.

Chemical Structure and Properties

The compound is characterized by its unique structural components:

- Nitrophenyl group : Provides chromogenic properties.

- Tetra-O-acetyl-β-D-glucopyranosyl moiety : Enhances solubility and stability.

- Benzylidene group : May influence the compound's reactivity and interaction with enzymes.

Enzymatic Substrate

4-Nitrophenyl 2-O-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)-4,6-O-benzylidene-β-D-glucopyranoside serves primarily as a substrate for β-glucosidases. Upon hydrolysis by these enzymes, it releases 4-nitrophenol, which can be quantitatively measured due to its yellow color in solution. This property makes it valuable in biochemical assays for enzyme activity.

Hydrolysis Mechanisms

Research indicates that the hydrolysis of this compound occurs via unimolecular and bimolecular mechanisms depending on the pH and concentration of the reaction medium. For example:

- At alkaline conditions (0.1 N NaOH), the hydrolysis rate is significantly increased compared to acidic conditions (0.1 N HCl) .

- The transition state during hydrolysis shows substantial carbon-oxygen bond cleavage, indicating a complex mechanism influenced by the substituents on the phenyl ring .

Case Study 1: Hydrolysis Rate Comparison

A study compared the hydrolysis rates of various nitrophenyl glycosides under different pH conditions. The results demonstrated that 4-nitrophenyl β-D-glucoside (PNPG) hydrolyzed approximately 300,000-fold faster in strong basic conditions compared to its unsubstituted phenyl analogue . This highlights the importance of structural modifications in enhancing enzymatic activity.

Case Study 2: Inhibition Studies

In studies involving taste response in gerbils, the compound was shown to suppress sucrose taste responses when mixed with chloramphenicol (CAP) and other salts. This suggests potential applications in understanding taste receptor mechanisms and developing taste-modifying agents .

Table 1: Summary of Biological Activity

| Property/Activity | Observation |

|---|---|

| Hydrolysis Rate | Increased under alkaline conditions |

| Chromogenic Reaction | Produces yellow solution upon cleavage |

| Enzyme Specificity | Substrate for β-glucosidases |

| Taste Response Inhibition | Suppresses sucrose response in gerbils |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.